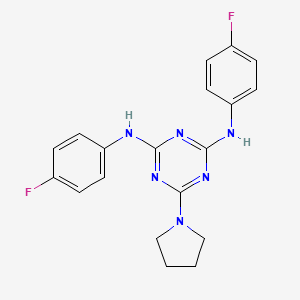

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a fluorinated 1,3,5-triazine derivative characterized by:

- N2 and N4 positions: Substituted with 4-fluorophenyl groups, enhancing lipophilicity and metabolic stability .

- 6-position: A pyrrolidin-1-yl group, a five-membered saturated heterocycle, which may influence solubility and intermolecular interactions .

This compound is structurally related to pesticidal and pharmaceutical triazines, with modifications tailored to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAGORUFHSXTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

Introduction of 4-Fluorophenyl Groups: The 4-fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline.

Attachment of Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution reactions involving pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly impacts physicochemical and functional properties:

Key Observations :

- Pyrrolidin-1-yl vs. Chlorine : The target compound replaces chlorine with pyrrolidine, likely improving solubility and reducing reactivity compared to the chloro intermediate .

- Thioether vs. Pyrrolidine : Thioether-containing analogs (e.g., ) exhibit stronger hydrophobic interactions but may have higher metabolic clearance than pyrrolidine derivatives.

- Agrochemical vs. Pharmaceutical Design : Indaziflam’s fluoroethyl group prioritizes environmental persistence, whereas the pyrrolidine in the target compound suggests CNS-targeted drug design .

Role of Aromatic Substitutions at N2 and N4

Fluorinated aryl groups are common in triazines to modulate electronic and steric effects:

Key Observations :

Structural and Crystallographic Comparisons

Crystal packing and hydrogen-bonding patterns vary with substituents:

- Target Compound : Pyrrolidine’s NH groups may form H-bonds with adjacent molecules, similar to pyridinyl analogs in , which form 1D chains via N–H···N bonds .

- 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine : Exhibits a dihedral angle of 173.16° between pyridine and triazine rings, enabling planar stacking . Pyrrolidine’s flexibility in the target compound may disrupt such rigidity, altering solubility.

Biological Activity

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.41 g/mol. The compound features two fluorophenyl groups and a pyrrolidine moiety attached to a triazine core, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.41 g/mol |

| Melting Point | Not Available |

| Solubility | Not Available |

| LogP | Not Available |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors have gained significant attention due to their role in cancer therapy and other diseases characterized by dysregulated signaling.

Case Studies

- Inhibition of Kinase Activity : A study demonstrated that triazine derivatives similar to this compound exhibit potent inhibition against various receptor tyrosine kinases (RTKs). These compounds showed IC50 values in the low nanomolar range against targets like EGFR and VEGFR .

- Antitumor Activity : In vitro assays revealed that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a derivative of this compound was shown to significantly reduce cell viability in A549 lung cancer cells .

- Selectivity Profile : Research indicates that this class of compounds exhibits selective inhibition against mutant forms of kinases compared to wild-type receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

- Cell Viability Assays : MTT or XTT assays can be used to assess the cytotoxic effects on different cancer cell lines.

- Kinase Activity Assays : Enzyme-linked immunosorbent assays (ELISA) or radioactive ATP-binding assays can determine the inhibitory effects on specific kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.